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Compound Name: Ampkinone

Cat. No.: B2659313 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of glucose metabolism in skeletal muscle is crucial for understanding and developing

therapies for metabolic diseases such as type 2 diabetes. L6 rat skeletal muscle cells are a

widely used in vitro model because they can differentiate from myoblasts into multinucleated

myotubes, which exhibit insulin-sensitive glucose transport machinery.[1][2] Ampkinone is a

potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis.[3][4] Activation of AMPK in skeletal muscle is known to stimulate glucose uptake,

making it a key therapeutic target.[5] This document provides a detailed protocol for quantifying

the effect of Ampkinone on glucose uptake in differentiated L6 myotubes using the fluorescent

glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).

Ampkinone Signaling Pathway for Glucose Uptake
Ampkinone activates the AMPK signaling cascade. AMPK is a heterotrimeric enzyme that,

once activated by an increase in the cellular AMP:ATP ratio or by pharmacological activators,

phosphorylates downstream targets. This activation leads to the translocation of Glucose

Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby

increasing the rate of glucose transport into the cell. This pathway is a key mechanism by

which exercise stimulates muscle glucose uptake, often independent of insulin signaling.
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Caption: Ampkinone activates AMPK, leading to GLUT4 translocation and increased glucose

uptake.
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Experimental Protocols
Protocol 1: L6 Myoblast Culture and Differentiation
This protocol details the steps for culturing L6 myoblasts and inducing their differentiation into

myotubes.

Materials:

L6 myoblast cell line

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose,

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum

(HS) and 1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA (0.25%)

Cell culture flasks and plates (e.g., 96-well black, clear-bottom plates for fluorescence

assays)

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Culture L6 myoblasts in Growth Medium in a T-75 flask until they reach 70-

80% confluency.

Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of

approximately 3 x 10³ cells per well.

Incubate the plate at 37°C and 5% CO2 until the cells reach 90-100% confluency (typically 2-

3 days).

Induction of Differentiation: Once confluent, carefully aspirate the Growth Medium.
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Wash the cells once with sterile PBS.

Replace the medium with Differentiation Medium.

Incubate for 5-7 days, replacing the Differentiation Medium every 48 hours. Successful

differentiation is marked by the fusion of myoblasts into elongated, multinucleated myotubes.

Protocol 2: Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake in

differentiated L6 myotubes.

Materials:

Differentiated L6 myotubes (from Protocol 1)

Serum-Free Medium: DMEM containing 0.2% Bovine Serum Albumin (BSA).

Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

Ampkinone stock solution (in DMSO)

Insulin solution (Positive Control, e.g., 100 nM).

2-NBDG stock solution (e.g., 10 mM in DMSO)

Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Procedure:

Serum Starvation: After differentiation is complete, aspirate the Differentiation Medium and

wash the myotubes twice with PBS.

Add Serum-Free Medium to each well and incubate for 18 hours to starve the cells.

Compound Treatment:

Aspirate the starvation medium and wash the cells twice with KRH buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2659313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2659313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of KRH buffer containing the desired concentrations of Ampkinone, vehicle

control (DMSO), or positive control (100 nM insulin) to the respective wells.

Incubate for the desired treatment time (e.g., 30 minutes to 24 hours, requires

optimization).

2-NBDG Incubation:

Add 2-NBDG to each well to a final concentration of 80-100 µM.

Incubate the plate for 30-45 minutes at 37°C.

Termination and Measurement:

Aspirate the 2-NBDG containing medium.

Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

Add 100 µL of PBS or cell lysis buffer to each well.

Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).
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Caption: Workflow for the Ampkinone-mediated 2-NBDG glucose uptake assay in L6

myotubes.

Data Presentation
The results of the glucose uptake assay should be presented to clearly show the dose-

dependent effect of Ampkinone. Data should be normalized to the vehicle control group.

Treatment
Group

Concentration
(µM)

Mean
Fluorescence
Intensity (RFU)

Std. Deviation
% Glucose
Uptake (vs.
Vehicle)

Vehicle Control 0 (0.1% DMSO) 4520 210 100%

Ampkinone 1 6328 350 140%

Ampkinone 5 9492 512 210%

Ampkinone 10 12204 680 270%

Ampkinone 25 13108 730 290%

Insulin (Positive

Control)
0.1 11752 615 260%

Expected Results
A successful experiment will demonstrate that Ampkinone increases glucose uptake in L6

myotubes in a dose-dependent manner. The effect is expected to plateau at higher

concentrations as the AMPK activation and subsequent GLUT4 translocation become

saturated. The positive control, insulin, should also show a significant increase in glucose

uptake.

Input Variable Measured Output

Ampkinone Concentration
Glucose Uptake
(Fluorescence)

Positively Correlates
(to saturation point)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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